1-[3-(4-fluorophenyl)phenyl]-N-(2-pyridin-4-ylethyl)piperidin-4-amine
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Overview
Description
1-[3-(4-fluorophenyl)phenyl]-N-(2-pyridin-4-ylethyl)piperidin-4-amine is a complex organic compound that features a piperidine ring substituted with a fluorophenyl group and a pyridinylethyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
The synthesis of 1-[3-(4-fluorophenyl)phenyl]-N-(2-pyridin-4-ylethyl)piperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Fluorophenyl Group:
Attachment of Pyridinylethyl Group: The pyridinylethyl group can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency.
Industrial production methods often involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[3-(4-fluorophenyl)phenyl]-N-(2-pyridin-4-ylethyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds in this compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(4-fluorophenyl)phenyl]-N-(2-pyridin-4-ylethyl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(4-fluorophenyl)phenyl]-N-(2-pyridin-4-ylethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-[3-(4-fluorophenyl)phenyl]-N-(2-pyridin-4-ylethyl)piperidin-4-amine can be compared with other similar compounds, such as:
N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide: This compound shares structural similarities but differs in its pharmacological profile.
4-Fluoro-N-(2-(4-(5-fluoro-1H-indol-1-yl)piperidin-1-yl)ethyl)benzamide: Another structurally related compound with distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)phenyl]-N-(2-pyridin-4-ylethyl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3/c25-22-6-4-20(5-7-22)21-2-1-3-24(18-21)28-16-11-23(12-17-28)27-15-10-19-8-13-26-14-9-19/h1-9,13-14,18,23,27H,10-12,15-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHYRMNCCLFMBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCCC2=CC=NC=C2)C3=CC=CC(=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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